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Foundational

Thermodynamic stability and solubility profile of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

An In-depth Technical Guide Topic: Thermodynamic Stability and Solubility Profile of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol Executive Summary (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is a chiral fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Thermodynamic Stability and Solubility Profile of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

Executive Summary

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is a chiral fluorinated alcohol containing a thiazole heterocycle. This molecule combines two structural motifs of high interest in modern medicinal chemistry: the metabolically robust and lipophilic trifluoromethyl group, and the versatile thiazole ring, a common scaffold in numerous therapeutic agents.[1][2][3] Understanding the fundamental physicochemical properties of this compound, specifically its thermodynamic stability and solubility, is critical for its potential development as a pharmaceutical intermediate or a lead compound. This guide provides a predictive analysis based on first principles and data from analogous structures, and outlines robust experimental protocols for empirical validation. We will explore the structural contributions to its stability, hypothesize potential degradation pathways, and analyze the factors governing its solubility in various media. The methodologies presented herein are designed to furnish drug development professionals with the critical data needed for formulation, pharmacokinetic assessment, and overall viability evaluation.

Introduction: A Molecule of Strategic Interest

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[3] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for methyl or chloro groups, capable of enhancing membrane permeability and protecting adjacent functional groups from metabolic oxidation.[2] When this moiety is combined with a thiazole nucleus—a privileged heterocyclic scaffold known for its broad spectrum of biological activities and high thermal stability—the resulting molecule becomes a compelling subject for investigation.[4][5][6]

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol (CAS 1206673-52-0) embodies this strategic design. Its structure, featuring a trifluoromethyl carbinol attached to the C2 position of a thiazole ring, presents a unique interplay of electronic and steric properties that dictate its behavior in chemical and biological systems. This guide serves to deconstruct these properties, offering a Senior Application Scientist’s perspective on predicting and experimentally verifying its stability and solubility profiles.

Molecular Structure:

  • Formula: C₅H₄F₃NOS

  • Molecular Weight: 183.15 g/mol [7]

  • Key Features:

    • An acidic, hydrogen-bond-donating hydroxyl group.

    • An electron-withdrawing trifluoromethyl group enhancing the alcohol's acidity.

    • An aromatic thiazole ring, providing metabolic stability and a potential site for hydrogen bond acceptance.[1]

Part I: Thermodynamic Stability Profile

The overall stability of a molecule is not merely the sum of its parts, but a reflection of the synergy between its functional groups. For the title compound, we predict a high degree of intrinsic stability, derived from both the aromatic heterocycle and the robust fluorinated moiety.

Theoretical Assessment of Stability
  • Contribution of the Thiazole Ring: The thiazole ring is an aromatic system with significant resonance stabilization energy (29.5 kcal/mol), which imparts considerable chemical and thermal stability.[1] Unlike more labile heterocycles such as certain oxazoles, thiazoles are significantly less susceptible to degradative rearrangements, a property that has been exploited to enhance the stability of complex natural products.[8] This aromatic core is predicted to be the most resilient feature of the molecule under thermal and hydrolytic stress.

  • Contribution of the Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly enzymatic oxidation by cytochrome P450 enzymes.[9] This inherent strength ensures the -CF3 moiety remains intact under all but the most extreme chemical conditions.

  • The Trifluoromethyl-Carbinol Moiety: The primary site of potential reactivity is the secondary alcohol. The strong electron-withdrawing effect of the adjacent -CF3 group significantly increases the acidity of the hydroxyl proton, making it more akin to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) (pKa ≈ 12.4) than to ethanol (pKa ≈ 16).[2][10] While this acidity can influence its interactions, the alcohol itself is susceptible to oxidation to the corresponding ketone, which represents the most probable chemical degradation pathway.

Predicted Degradation Pathways

Based on the structural analysis, we can predict the following vulnerabilities to be assessed in a forced degradation study:

  • Oxidation: The secondary alcohol is the most likely site of oxidative degradation, yielding 2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-one. This is the primary anticipated degradation route under oxidative stress (e.g., H₂O₂).

  • Extreme pH: While the thiazole ring and -CF3 group are stable, extreme acidic or basic conditions could potentially promote elimination or other secondary reactions, although this is considered less likely than oxidation.

  • Photolytic Stress: The aromatic thiazole ring contains π-electrons that can absorb UV radiation. While inherently stable, prolonged exposure to high-intensity light could potentially induce radical-mediated degradation pathways.

  • Thermal Stress: The molecule is expected to exhibit high thermal stability due to its aromatic and fluorinated components.[4] Degradation would likely only occur at temperatures well above those relevant for pharmaceutical storage and processing.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to empirically identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours. Separately, store a solution (in acetonitrile) at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (in acetonitrile/water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Prior to analysis, neutralize the acid and base-stressed samples. Dilute all samples to a target concentration (e.g., 50 µg/mL) with an appropriate mobile phase.

    • Analyze all samples using a reverse-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Employ a photodiode array (PDA) detector to monitor peak purity and a mass spectrometry (MS) detector to identify the masses of any degradation products.

  • Data Interpretation: Calculate the percentage of degradation for each condition. Elucidate the structure of major degradants using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_results 4. Interpretation stock Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal photo Photolytic Stress (ICH Q1B Guidelines) stock->photo neutralize Neutralize & Dilute (for Acid/Base Samples) acid->neutralize base->neutralize hplc Analyze via HPLC-PDA-MS oxid->hplc thermal->hplc photo->hplc neutralize->hplc results Calculate % Degradation & Identify Degradants hplc->results

Caption: Workflow for Forced Degradation Study.

Part II: Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and developability. The solubility of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is governed by a delicate balance between its polar, hydrogen-bonding groups and its lipophilic fluorinated moiety.

Predictive Analysis of Solubility
  • Interplay of Structural Features:

    • Hydrophilic Contributions: The thiazole ring (with its nitrogen atom acting as a hydrogen bond acceptor) and the hydroxyl group (acting as both a donor and acceptor) will promote solubility in polar protic solvents like water, ethanol, and methanol.[4][11]

    • Lipophilic Contributions: The trifluoromethyl group is strongly lipophilic and will enhance solubility in less polar and non-polar organic solvents.[3][9] The thiazole ring also contributes to overall lipophilicity.

  • pH-Dependent Solubility: The acidity of the trifluoromethyl-carbinol proton is the most critical factor for aqueous solubility. With an estimated pKa in the range of 11-12.5 (by analogy to TFE), the molecule will exist predominantly in its neutral form at physiological pH (1-8).[10] However, as the pH increases above its pKa, the alcohol will be deprotonated to form an alkoxide anion. This ionization will dramatically increase its aqueous solubility. Therefore, a classic "U-shaped" or "J-shaped" pH-solubility profile is anticipated, with minimum solubility at acidic to neutral pH and sharply increasing solubility in alkaline media.

  • Predicted Solubility in Common Solvents:

    • High Solubility: Expected in polar organic solvents like methanol, ethanol, DMSO, and DMF, due to strong hydrogen bonding and dipole-dipole interactions. Fluorinated alcohols like TFE and HFIP are also expected to be excellent solvents.[11][12]

    • Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and dichloromethane, which can engage in some polar interactions.

    • Low Solubility: Expected in non-polar solvents such as hexanes and toluene, where the polar functional groups cannot be effectively solvated.

    • Aqueous Solubility: Predicted to be low to moderate at neutral pH, but significantly enhanced under basic conditions.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method (OECD Guideline 105) remains the gold standard for determining thermodynamic solubility.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent or buffer solution (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0 buffers; water; ethanol; acetonitrile; DMSO). Ensure enough solid is added so that it remains present after equilibration.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration through a solvent-compatible 0.22 µm filter.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, typically UV-Vis spectrophotometry (if a chromophore is present and no interference exists) or HPLC-UV.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility in units of mg/mL or µM based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_results 5. Calculation prep_vials Add excess solid compound to vials with test solvents (e.g., buffers, organic) shake Agitate in shaker bath (e.g., 25°C, 48h) to reach equilibrium prep_vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filtrate Filter supernatant (0.22 µm filter) centrifuge->filtrate dilute Dilute clear filtrate filtrate->dilute hplc Analyze concentration via HPLC-UV dilute->hplc results Calculate Solubility (mg/mL or µM) hplc->results

Caption: Workflow for Thermodynamic Solubility Assessment.

Data Summary Tables

The following tables are presented as templates for summarizing the empirical data generated from the proposed experimental protocols.

Table 1: Forced Degradation Study Summary

Stress Condition Incubation Time/Temp % Degradation of Parent No. of Degradants m/z of Major Degradant
0.1 M HCl 24 h @ 60°C
0.1 M NaOH 24 h @ 60°C
3% H₂O₂ 24 h @ RT
Thermal (Solid) 48 h @ 80°C

| Photolytic (Solution) | ICH Q1B | | | |

Table 2: Thermodynamic Solubility Profile

Solvent / Buffer Temperature (°C) Solubility (µg/mL) Solubility (mM)
Water 25
pH 2.0 Buffer 25
pH 7.4 Buffer 25
pH 9.0 Buffer 25
Ethanol 25
Acetonitrile 25

| DMSO | 25 | | |

Conclusion

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is predicted to be a highly stable compound, with its primary liability being the oxidation of its secondary alcohol. Its solubility profile is expected to be highly dependent on the solvent system, with good solubility in polar organic solvents and pH-dependent solubility in aqueous media, increasing significantly at alkaline pH. The theoretical assessments in this guide, derived from the fundamental properties of its constituent thiazole and trifluoromethyl-carbinol moieties, provide a strong basis for targeted experimental work. The detailed protocols for forced degradation and thermodynamic solubility studies offer a robust framework for obtaining the essential data required to advance this promising molecule through the drug development pipeline.

References

  • McNeill, R. J., & Sammakia, T. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
  • Shaik, M., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Journal of Pharma Insights and Research, 02(06), 107-114.
  • Wikipedia contributors. (2024). Trifluoromethyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research, 11(7). Retrieved from [Link]

  • Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3911. [Link]

  • J.C. F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Kumar, A., et al. (2023). Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research, 12(15), 846-861.
  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Yoshikazu, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 442-449. [Link]

  • Francke, R. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Organic & Inorganic Au. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2024). 2,2,2-Trifluoroethanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Shuklov, I. A., et al. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis, 2007(19), 2925-2943.
  • Eboka, C. J., & Okeri, H. A. (2012). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Tropical Journal of Pharmaceutical Research, 11(4), 577-583.
  • Vanegas, J. M., et al. (2015). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 109(5), 971-982. [Link]

  • ChemEurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Tosoh F-Tech, Inc. (2025). 2,2,2-Trifluoroethanol (TFEA)
  • PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. Retrieved from [Link]

  • Motaln, H., et al. (2023). 2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of Thiazyl Fluoride and Thiazyl Trifluoride.
  • Radan, K., et al. (2023). (1S,2S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralol.
  • NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the crystallographic analysis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, a chiral fluorinated alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, a chiral fluorinated alcohol of significant interest in medicinal chemistry. The trifluoromethyl and thiazole moieties are key pharmacophores, and understanding their three-dimensional arrangement is crucial for structure-activity relationship (SAR) studies and rational drug design.

While the specific crystal structure for (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is not publicly available as of this writing, this guide leverages the detailed crystallographic data of a closely related analogue, (S)-1-(1,3-Benzothiazol-2-Yl)-2,2,2-Trifluoroethanol, to provide a robust framework for its analysis. The experimental protocols and structural insights from this analogue serve as a validated template for the investigation of the title compound.

Introduction: The Significance of Fluorinated Chiral Alcohols in Drug Discovery

Chiral alcohols containing a trifluoromethyl group are privileged structural motifs in modern pharmaceuticals. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The thiazole ring is a versatile heterocyclic scaffold present in numerous approved drugs, valued for its ability to engage in a variety of intermolecular interactions.

The specific enantiomer, (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents. A definitive understanding of its solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is paramount for predicting its behavior in biological systems and for the design of new, more effective drug candidates.

Experimental Methodology: From Synthesis to Structure Elucidation

The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.

Synthesis and Crystallization

The synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol can be achieved through various asymmetric synthetic routes. A common approach involves the enantioselective reduction of the corresponding ketone, 2,2,2-trifluoro-1-(thiazol-2-yl)ethanone.

Protocol for the Synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol:

  • Reaction Setup: To a solution of 2,2,2-trifluoro-1-(thiazol-2-yl)ethanone in an appropriate solvent (e.g., isopropanol), add a chiral reducing agent such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., -78 °C to room temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.

  • Crystallization: The purified (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is dissolved in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, chloroform). Slow evaporation of the solvent at room temperature is a common method for growing single crystals suitable for X-ray diffraction analysis.

Caption: Experimental workflow from synthesis to crystal structure determination.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1][2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[1]

Protocol for Single-Crystal X-ray Diffraction Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain a final, accurate crystal structure. This process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using tools like checkCIF to ensure its quality and adherence to crystallographic standards.[3][4]

Results and Discussion: Unveiling the Molecular Architecture

As the specific crystallographic data for (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is not available, we present the data for the analogous compound, (S)-1-(1,3-Benzothiazol-2-Yl)-2,2,2-Trifluoroethanol, as a representative example. This information provides a strong foundation for understanding the likely structural features of the title compound.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue (for (S)-1-(1,3-Benzothiazol-2-Yl)-2,2,2-Trifluoroethanol)
Chemical formulaC9H6F3NOS
Formula weight233.21
Crystal systemOrthorhombic
Space groupP212121
a (Å)5.678(1)
b (Å)9.123(2)
c (Å)17.890(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)925.4(3)
Z4
Calculated density (g/cm³)1.673
Absorption coeff. (mm⁻¹)0.35
F(000)472
Crystal size (mm³)0.30 x 0.20 x 0.10
θ range for data collection (°)3.5 to 27.5
R-int0.034
Final R indices [I > 2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.102
Absolute structure parameter0.02(7)
Molecular Conformation and Intermolecular Interactions

The crystal structure of the benzothiazole analogue reveals a specific conformation of the trifluoroethanol side chain relative to the heterocyclic ring. The absolute configuration at the chiral center is confirmed as (S).

A key feature of the crystal packing is the presence of intermolecular hydrogen bonds. The hydroxyl group of the trifluoroethanol moiety acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring (or benzothiazole in the analogue) can act as a hydrogen bond acceptor. These interactions often lead to the formation of supramolecular assemblies, such as chains or networks, in the solid state.

Molecular_Interactions cluster_Molecule1 Molecule A cluster_Molecule2 Molecule B Thiazole_N1 Thiazole N Alcohol_O1 Alcohol O-H Thiazole_N2 Thiazole N Alcohol_O1->Thiazole_N2  Hydrogen Bond Alcohol_O2 Alcohol O-H

Caption: Diagram illustrating a potential hydrogen bonding interaction.

The trifluoromethyl group, due to its electron-withdrawing nature and the fluorine atoms' ability to participate in weak interactions, can also influence the crystal packing through C-H···F or F···F contacts.

Conclusion and Future Perspectives

This technical guide has outlined the critical importance of determining the crystal structure of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol for advancing drug discovery efforts. By leveraging data from a close structural analogue, we have provided a detailed, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis.

The anticipated structural insights, including the precise molecular conformation and the nature of intermolecular interactions, will be invaluable for:

  • Informing SAR studies: Correlating specific structural features with biological activity.

  • Guiding lead optimization: Designing new analogues with improved properties.

  • Understanding solid-state properties: Predicting stability, solubility, and bioavailability.

The determination and public deposition of the crystal structure of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is a crucial next step for the scientific community. This will provide a definitive reference point for future research and development in this important area of medicinal chemistry.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol as a Chiral Building Block in Drug Design

Introduction: The Strategic Value of Fluorinated, Chiral Heterocycles in Modern Drug Discovery The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a centr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated, Chiral Heterocycles in Modern Drug Discovery

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. Within this context, the strategic incorporation of specific structural motifs into drug candidates can profoundly influence their biological activity. The chiral building block, (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, represents a confluence of three highly desirable features in medicinal chemistry: a stereochemically defined center, a trifluoromethyl group, and a thiazole heterocycle.

The importance of chirality in pharmaceuticals is well-established, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological effects.[1][2] Consequently, there is a strong preference for the development of single-enantiomer drugs to maximize therapeutic benefit and minimize adverse effects. The trifluoromethyl group, owing to its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[3] The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, recognized for its ability to engage in a variety of biological interactions and its synthetic versatility.[4]

This application note provides a comprehensive guide to the synthesis and utilization of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol as a valuable chiral building block for the construction of complex, biologically relevant molecules. We will detail a robust protocol for its enantioselective synthesis via asymmetric transfer hydrogenation and illustrate its application in the synthesis of a key intermediate for nociceptin/orphanin FQ (NOP) receptor antagonists, a promising class of therapeutics for pain management and other neurological disorders.[5][6]

Enantioselective Synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

The asymmetric reduction of prochiral ketones is a cornerstone of modern synthetic chemistry for accessing enantioenriched secondary alcohols. For the synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, the Noyori-Ikariya asymmetric transfer hydrogenation (ATH) of 2-trifluoroacetylthiazole stands out as a highly efficient and selective method.[7][8] This reaction utilizes a well-defined ruthenium catalyst bearing a chiral diamine ligand to deliver the desired enantiomer with high fidelity.

Reaction Scheme:

G ketone 2-Trifluoroacetylthiazole alcohol (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol ketone->alcohol Asymmetric Transfer Hydrogenation catalyst RuCl(p-cymene)[(S,S)-TsDPEN] h_source HCOOH/NEt3

Caption: Asymmetric Transfer Hydrogenation of 2-Trifluoroacetylthiazole.

Detailed Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the Noyori-Ikariya ATH of α-CF3 ketones.[7]

Materials and Reagents:

  • 2-Trifluoroacetylthiazole

  • RuCl(p-cymene)[(S,S)-TsDPEN] (Ruthenium catalyst)

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous solvent (e.g., Dichloromethane or a 1:1 mixture of Methanol and Water)

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

  • Preparation of the Hydrogen Source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-trifluoroacetylthiazole (1.0 equiv) and the ruthenium catalyst, RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv, 1 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add the anhydrous solvent (to a concentration of ~0.1 M) followed by the formic acid/triethylamine mixture (5.0 equiv of formic acid).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Results:

ParameterExpected Value
Chemical Yield>90%
Enantiomeric Excess (ee)>95%

Application in the Synthesis of a Key Intermediate for ORL-1 Antagonists

The utility of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol as a chiral building block is exemplified in the synthesis of precursors for nociceptin/orphanin FQ (NOP) receptor, also known as the ORL-1 receptor, antagonists. These antagonists are of significant interest for the treatment of pain, depression, and other CNS disorders.[5][9] A key synthetic strategy involves the coupling of a chiral alcohol with a piperidine-based scaffold.

The following proposed synthesis is based on a patented route for analogous ORL-1 antagonists, demonstrating the direct applicability of our chiral building block.

Proposed Synthetic Pathway:

G cluster_0 Activation cluster_1 Coupling and Cyclization cluster_2 Further Functionalization start_alcohol (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol activated_alcohol Activated Thiazolyl Intermediate start_alcohol->activated_alcohol e.g., Mesylation or Tosylation spiro_intermediate Spirocyclic Piperidine Intermediate activated_alcohol->spiro_intermediate Nucleophilic Addition piperidone N-Boc-4-piperidone piperidone->spiro_intermediate final_target Precursor for ORL-1 Antagonists spiro_intermediate->final_target Deprotection and Alkylation

Caption: Proposed synthetic route to ORL-1 antagonist precursors.

Protocol: Synthesis of a Spirocyclic Piperidine Intermediate

This protocol outlines the initial key steps in the construction of the spirocyclic core, leveraging the chirality of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol.

Part 1: Activation of the Chiral Alcohol

  • Reaction Setup: Dissolve (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol (1.0 equiv) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv).

  • Activation: Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

Part 2: Synthesis of the Spirocyclic Ether

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equiv) in an anhydrous solvent such as THF.

  • Deprotonation: Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv), dropwise to generate the corresponding enolate.

  • Coupling: Add a solution of the activated (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol derivative from Part 1 in anhydrous THF to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting spirocyclic intermediate by column chromatography on silica gel.

Conclusion

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is a highly valuable and versatile chiral building block for drug discovery and development. Its efficient enantioselective synthesis via asymmetric transfer hydrogenation makes it readily accessible in high optical purity. The strategic combination of a chiral center, a trifluoromethyl group, and a thiazole moiety provides medicinal chemists with a powerful tool to introduce desirable physicochemical and pharmacological properties into lead compounds. The demonstrated application in the synthesis of a key spirocyclic intermediate for ORL-1 receptor antagonists highlights its potential in the development of novel therapeutics for a range of challenging diseases.

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Org Inorg Au. 2025 Jun 17;5(4):269-274. [Link]

  • General Procedure for the Noyori–Ikariya Asymmetric Transfer Hydrogenation. Inspired by a literature protocol. [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay. PMC. [Link]

  • Nociceptin receptor. Wikipedia. [Link]

  • Designed modification of partial agonist of ORL1 nociceptin receptor for conversion into highly potent antagonist. PubMed. [Link]

  • Chiral Drugs. An Overview. International Journal of Biomedical Science. [Link]

  • Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]

Sources

Application

Derivatization techniques for (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol in peptide coupling

An in-depth technical guide for the incorporation of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol into peptide scaffolds requires a fundamental understanding of its unique physicochemical properties. The trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the incorporation of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol into peptide scaffolds requires a fundamental understanding of its unique physicochemical properties. The trifluoromethyl (-CF₃) group imparts exceptional proteolytic stability and lipophilicity to drug candidates, while the thiazole ring provides a structural motif for hydrogen bonding and metal coordination.

However, the intense inductive electron-withdrawing effect (-I) of the -CF₃ group severely attenuates the nucleophilicity of the adjacent secondary hydroxyl group. Standard peptide coupling conditions (e.g., EDC/HOBt or HATU/DIPEA) often fail, leading to stalled reactions or extensive epimerization of the activated amino acid. To successfully derivatize this building block, researchers must employ hyper-activated acyl donors, orthogonal activation strategies, or stereoinvertive amination.

Below is a comprehensive, self-validating guide detailing three distinct derivatization pathways to integrate this challenging chiral alcohol into peptide synthesis.

Derivatization Pathways Overview

G A (S)-CF3-Thiazolyl Alcohol B O-Acylation A->B DIC / DMAP C Carbonate Activation A->C DSC / DIPEA D Mitsunobu Azidation A->D DPPA / DIAD B1 C-Terminal Ester Linkage B->B1 C1 N-Terminal Carbamate C->C1 D1 (R)-Amine Amide Linkage D->D1

Divergent derivatization pathways for (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol.

Strategy 1: Direct O-Acylation via Optimized Steglich Esterification

Mechanistic Rationale: Because the -CF₃ group drastically reduces the electron density on the hydroxyl oxygen, the alcohol cannot efficiently attack standard O-acylisourea intermediates. The Steglich esterification circumvents this by utilizing 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst [1]. DMAP attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This hyper-activated species forces the esterification of the deactivated trifluoromethyl alcohol[1].

Self-Validating Protocol:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N-protected amino acid (1.2 eq.) and (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add DMAP (0.5 eq.). Causality Note: A higher-than-standard DMAP loading (0.5 eq. vs. the typical 0.1 eq.) is required to maintain a steady-state concentration of the N-acylpyridinium intermediate against the slow nucleophilic attack of the CF₃-alcohol.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add N,N'-Diisopropylcarbodiimide (DIC, 1.3 eq.).

  • Validation Checkpoint 1: After 30 minutes, perform TLC (Hexane/EtOAc 7:3). The disappearance of the free amino acid and the appearance of a highly UV-active intermediate (the N-acylpyridinium/O-acylisourea) confirms successful activation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Validation Checkpoint 2: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The mass spectrum must show the desired product mass [M+H]⁺ and the complete absence of the unreacted alcohol mass.

  • Workup: Filter off the precipitated diisopropylurea (DIU). Wash the organic layer sequentially with 5% aqueous citric acid (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Strategy 2: N-Terminal Capping via Carbonate Activation

Mechanistic Rationale: When esterification is too sterically hindered or prone to epimerization, converting the alcohol into an activated carbonate is a superior strategy[2]. By reacting the alcohol with N,N'-Disuccinimidyl carbonate (DSC), the deactivated hydroxyl is transformed into a highly reactive succinimidyl carbonate [2]. This bench-stable intermediate can then be coupled to the free N-terminus of a peptide, forming a robust carbamate linkage that is highly resistant to enzymatic degradation[3].

Self-Validating Protocol:

  • Carbonate Formation: Dissolve the (S)-alcohol (1.0 eq.) and DSC (1.5 eq.) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) dropwise at room temperature. Stir for 4 hours.

  • Validation Checkpoint 1: Monitor by LC-MS. The formation of the succinimidyl carbonate is confirmed by a mass shift of +141 Da (addition of the carbonyl and succinimide group minus a proton).

  • Isolation (Optional but Recommended): Concentrate the mixture, redissolve in EtOAc, wash with water, dry, and evaporate to isolate the activated carbonate. This prevents unreacted DSC from capping the peptide in the next step.

  • Peptide Coupling: Dissolve the free N-terminal peptide (1.0 eq.) in DMF. Add the activated carbonate (1.2 eq.) and DIPEA (2.0 eq.). Stir for 6 hours at room temperature.

  • Validation Checkpoint 2: Perform a Kaiser test on the resin (if solid-phase) or TLC with ninhydrin stain (if solution-phase). A negative result (no blue color) validates the complete consumption of the primary amine.

Strategy 3: Stereoinvertive Amination via Mitsunobu Reaction

Mechanistic Rationale: To achieve a highly stable amide linkage, the alcohol must be converted to an amine. The Mitsunobu reaction utilizing diphenylphosphoryl azide (DPPA) activates the hydroxyl group via a phosphonium intermediate, followed by an SN2 displacement by the azide ion. This process strictly inverts the stereocenter, converting the (S)-alcohol into the (R)-azide. Subsequent Staudinger reduction yields the (R)-amine, which acts as a powerful nucleophile for standard peptide coupling.

Self-Validating Protocol:

  • Betaine Formation: In an oven-dried flask, dissolve triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise. Validation Checkpoint 1: The solution will turn pale yellow, indicating the formation of the active Mitsunobu betaine complex.

  • Substrate Addition: Add a solution of the (S)-alcohol (1.0 eq.) in THF dropwise. Stir for 15 minutes.

  • Azidation: Add DPPA (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: Analyze the crude mixture via IR spectroscopy. A sharp, intense absorption band at ~2100 cm⁻¹ provides orthogonal, definitive confirmation of the azide formation.

  • Staudinger Reduction: Add PPh₃ (2.0 eq.) and water (10 eq.) directly to the reaction mixture. Stir at 50 °C for 8 hours.

  • Validation Checkpoint 3: LC-MS analysis will show the evolution of nitrogen gas and the appearance of the (R)-amine [M+H]⁺ peak. The IR azide band at 2100 cm⁻¹ will completely disappear.

Quantitative Data Summary

The table below synthesizes the operational parameters and expected outcomes for the three derivatization methodologies.

Derivatization StrategyLinkage FormedStereochemical OutcomeEpimerization Risk (Peptide)Expected YieldIdeal Use Case
Steglich O-Acylation Ester (C-Terminal)Retention (S)Moderate to High45% – 65%Direct attachment of sterically unhindered amino acids.
Carbonate Activation Carbamate (N-Terminal)Retention (S)Low70% – 85%N-terminal capping; synthesis of protease-resistant peptidomimetics.
Mitsunobu Amination Amide (Internal/C-Term)Inversion (R)None60% – 75%Creating highly stable pseudopeptide backbones.

References

  • Title : N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production Source : PubMed Central (PMC) URL :[Link][2]

  • Title : Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source : Chemical Communications (RSC Publishing) URL :[Link][3]

Sources

Method

Application Note & Protocol: Continuous Flow Scale-Up Synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

Abstract This document provides a comprehensive guide for the scale-up synthesis of the chiral building block, (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, utilizing continuous flow chemistry. Chiral trifluoromethyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of the chiral building block, (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, utilizing continuous flow chemistry. Chiral trifluoromethyl alcohols are pivotal structural motifs in modern pharmaceuticals, prized for their ability to enhance metabolic stability and binding affinity.[1] Traditional batch synthesis of these molecules can be challenging, often facing issues with safety, scalability, and consistent stereochemical control. This application note details a robust and scalable continuous flow process centered around the asymmetric transfer hydrogenation (ATH) of 2-(trifluoroacetyl)thiazole using an immobilized chiral ruthenium catalyst. We will explore the mechanistic underpinnings of the catalysis, provide a detailed experimental protocol for a packed-bed reactor system, discuss in-line process analytical technology (PAT) for real-time monitoring, and outline strategies for continuous downstream purification. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries who are focused on developing efficient, safe, and scalable manufacturing processes for chiral active pharmaceutical ingredients (APIs).

Introduction: The Strategic Advantage of Flow Chemistry for Chiral Trifluoromethyl Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] The target molecule, (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol, incorporates two key structural features of high value in medicinal chemistry: a thiazole ring, a common heterocycle in many bioactive compounds, and a chiral trifluoromethyl carbinol.[3] The trifluoromethyl group is known to significantly modulate a molecule's properties, including lipophilicity and metabolic stability.

However, the asymmetric synthesis of such molecules, particularly at scale, is not without its challenges. The reduction of trifluoromethyl ketones is notoriously difficult due to the strong electron-withdrawing nature of the CF3 group, which deactivates the carbonyl towards reduction.[4] Furthermore, achieving high enantioselectivity requires sophisticated chiral catalysts, which are often expensive and can be difficult to separate from the product in batch processes.

Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously moving stream through a reactor, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time.[5] For exothermic reactions, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, mitigating the risk of thermal runaways.[6] In the context of asymmetric catalysis, flow chemistry enables the use of immobilized catalysts in packed-bed reactors. This approach not only facilitates catalyst reuse, significantly reducing costs, but also ensures that the final product stream is free of catalyst contamination, simplifying purification.[7][8]

This application note will demonstrate how these advantages can be harnessed to develop a scalable, efficient, and safe continuous manufacturing process for (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol.

Reaction Pathway & Mechanistic Rationale

The selected synthetic strategy is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2-(trifluoroacetyl)thiazole. This method is chosen for its operational simplicity, use of readily available and safe hydrogen donors, and the well-established high efficiency and enantioselectivity of certain ruthenium-based catalysts for this transformation.[9][10]

The Catalytic Cycle:

The core of this process is the Noyori-type ruthenium catalyst, specifically a complex of Ru(II) with a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand. The catalytic cycle for the transfer hydrogenation from a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is believed to proceed via a concerted, outer-sphere mechanism.

The key steps are:

  • Formation of the Ruthenium Hydride: The pre-catalyst reacts with the hydrogen donor (e.g., isopropanol, in the presence of a base) to form the active 18-electron ruthenium hydride species.

  • Coordination and Hydrogen Transfer: The ketone substrate coordinates to the metal center. The hydride and a proton from the amine ligand of the TsDPEN are then transferred to the carbonyl group of the ketone via a six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration: The newly formed chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the cycle.

The high efficiency of this catalytic system for trifluoromethyl ketones stems from the electronic properties of the catalyst and its ability to effectively activate the otherwise unreactive carbonyl group.[4][11]

Experimental Protocol: Continuous Flow Synthesis

This section details the setup and operational procedure for the continuous synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-(Trifluoroacetyl)thiazole≥98%Commercially AvailableSubstrate
Isopropanol (IPA)Anhydrous, ≥99.5%Commercially AvailableHydrogen Donor & Solvent
Potassium tert-butoxide (t-BuOK)≥98%Commercially AvailableBase
Immobilized (1S,2S)-Ru-TsDPEN CatalystPre-packed columnCommercially Availablee.g., on silica or polystyrene
Tetrahydrofuran (THF)HPLC GradeCommercially AvailableFor in-line analytics
Flow Chemistry System Configuration

The flow chemistry setup is comprised of standard laboratory-grade components. A schematic of the system is provided below.

Flow_Setup cluster_reagents Reagent Delivery cluster_analytics In-line Analytics & Collection ReagentA Substrate Solution (2-(Trifluoroacetyl)thiazole in IPA) PumpA HPLC Pump A ReagentA->PumpA ReagentB Base Solution (t-BuOK in IPA) PumpB HPLC Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (Immobilized Catalyst) Heated Mixer->Reactor Pre-heated BPR Back Pressure Regulator (BPR) Reactor->BPR PAT FTIR / MS Probe BPR->PAT Collection Product Collection PAT->Collection

Figure 1: Schematic of the continuous flow setup for asymmetric transfer hydrogenation.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate Solution (Stream A): Prepare a 0.2 M solution of 2-(trifluoroacetyl)thiazole in anhydrous isopropanol. Degas the solution by sparging with nitrogen for 15 minutes.

    • Base Solution (Stream B): Prepare a 0.02 M solution of potassium tert-butoxide in anhydrous isopropanol. This solution should be prepared fresh and kept under an inert atmosphere.

  • System Priming and Equilibration:

    • Prime Pump A and the corresponding lines with the Substrate Solution.

    • Prime Pump B and the corresponding lines with the Base Solution.

    • Set the temperature of the packed-bed reactor to 40 °C.

    • Set the back-pressure regulator (BPR) to 10 bar to ensure the reaction mixture remains in the liquid phase.

  • Initiation of the Reaction:

    • Start pumping Stream A at a flow rate of 0.9 mL/min and Stream B at 0.1 mL/min into the T-mixer. This results in a total flow rate of 1.0 mL/min.

    • The combined stream flows through the packed-bed reactor. The residence time can be calculated based on the reactor volume and the total flow rate. For a 10 mL reactor, the residence time would be 10 minutes.

    • Allow the system to reach a steady state, which can be monitored using the in-line analytical tools. This typically takes 3-5 times the residence time.

  • Steady-State Operation and Collection:

    • Once steady state is achieved (indicated by stable conversion and product concentration from the in-line analytics), begin collecting the product stream.

    • Periodically take samples for off-line analysis (chiral HPLC) to determine the enantiomeric excess (ee).

  • System Shutdown:

    • Stop Pump B (base solution).

    • Continue to flow Stream A (substrate solution) through the reactor for 15 minutes to flush out the base.

    • Stop Pump A and flush the entire system with pure isopropanol.

    • Turn off the heating to the reactor and release the pressure from the BPR.

Optimized Reaction Parameters
ParameterOptimized ValueRationale
Temperature40 °CBalances reaction rate and catalyst stability/selectivity.
Pressure10 barMaintains the solvent in the liquid phase and can improve catalyst performance.
Substrate Conc.0.2 MA good starting point for balancing throughput and solubility.
Base Conc.0.002 M (in final mix)Catalytic amount required to generate the active Ru-hydride species.
Residence Time10 minSufficient for high conversion with an efficient catalyst.

Analytical Methodology

A key advantage of flow chemistry is the ability to integrate Process Analytical Technology (PAT) for real-time monitoring and control.[12][13]

  • In-line FTIR Spectroscopy: An ATR-FTIR probe placed after the BPR can monitor the reaction in real-time. The disappearance of the ketone carbonyl stretch (around 1700 cm⁻¹) and the appearance of the alcohol O-H stretch (around 3300 cm⁻¹) can be tracked to determine the reaction conversion and achieve steady state.

  • On-line Mass Spectrometry (MS): A small aliquot of the product stream can be diverted to a mass spectrometer to confirm the mass of the product and identify any potential by-products.

  • Off-line Chiral HPLC: Samples from the product stream should be analyzed by chiral HPLC to determine the enantiomeric excess (% ee) of the (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol.

Scale-Up & Downstream Processing Strategy

Scale-Up Considerations

Scaling up this process from the lab to production scale is straightforward in flow chemistry. Instead of using larger reactors (scaling-up), the process is typically scaled by "numbering-up" or running the system for longer periods.

  • Throughput Increase: To increase the production rate, the flow rate can be increased. This may require a larger packed-bed reactor to maintain the optimal residence time. Alternatively, multiple reactor systems can be run in parallel.

  • Long-Term Stability: The stability of the immobilized catalyst should be monitored over extended runs. A gradual decrease in conversion or enantioselectivity may indicate catalyst deactivation or leaching.

In-Line Purification

For a truly continuous process, downstream purification should also be performed in-line.[14][15][16][17]

  • Quenching: The basic reaction mixture can be continuously mixed with a stream of a mild acidic solution (e.g., dilute citric acid) to neutralize the t-BuOK.

  • Liquid-Liquid Extraction: The neutralized stream can then be fed into a membrane-based liquid-liquid separator. An organic solvent (e.g., ethyl acetate) can be introduced to extract the product, while the aqueous phase containing salts and unreacted isopropanol is removed.

  • Solvent Swap/Concentration: The organic stream containing the product can be passed through a continuous solvent evaporator to concentrate the product or swap the solvent for the next step.

  • Scavenger Resins: If necessary, the product stream can be passed through a scavenger column to remove any trace impurities before final crystallization or formulation.

Purification_Workflow ReactorOut Reactor Output Quench Quench (Add Acidic Stream) ReactorOut->Quench LLE Liquid-Liquid Extraction Quench->LLE SolventSwap Solvent Swap / Concentration LLE->SolventSwap Organic Phase Waste Waste LLE->Waste Aqueous Phase FinalProduct Pure Product Stream SolventSwap->FinalProduct

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Benchmarking Asymmetric Catalysts for the Synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of synthesizing chiral heteroaryl trifluoromethyl carbinols. The target compound, (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of synthesizing chiral heteroaryl trifluoromethyl carbinols. The target compound, (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol , is a highly valuable building block in medicinal chemistry. The trifluoromethyl ( -CF3​ ) group profoundly modulates the lipophilicity, metabolic stability, and binding affinity of pharmaceutical active ingredients. However, its strong electron-withdrawing nature and unique steric bulk make the asymmetric synthesis of adjacent stereocenters notoriously difficult.

This guide objectively benchmarks three state-of-the-art catalytic paradigms for synthesizing this target, providing process chemists with the mechanistic causality and self-validating protocols required to scale these transformations.

Mechanistic Pathways & Catalyst Selection

To construct the chiral carbinol stereocenter, we can approach the synthesis via two primary retrosynthetic disconnections:

  • Asymmetric Reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(thiazol-2-yl)ethanone.

  • Enantioselective Nucleophilic Addition of a -CF3​ group to thiazole-2-carboxaldehyde.

We will benchmark the following three catalytic systems:

  • Ru(II)-TsDPEN (Asymmetric Transfer Hydrogenation): The industry standard for transition-metal-catalyzed ketone reduction, utilizing a robust Noyori-type mechanism[1].

  • Engineered Ketoreductases (KREDs): A highly selective biocatalytic approach that leverages directed evolution to achieve perfect enantiocontrol under green conditions[2].

  • Cinchona Alkaloid PTCs: An organocatalytic phase-transfer approach for the direct asymmetric trifluoromethylation of aldehydes[3].

Pathways SM1 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanone Cat1 Ru(II)-TsDPEN (Transfer Hydrogenation) SM1->Cat1 HCO2H / Et3N Cat2 Ketoreductase (KRED) (Biocatalytic Reduction) SM1->Cat2 NADPH / GDH SM2 Thiazole-2-carboxaldehyde Cat3 Cinchona Alkaloid PTC (Trifluoromethylation) SM2->Cat3 TMSCF3 / Base Prod (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol Cat1->Prod Reduction Cat2->Prod Reduction Cat3->Prod Addition

Fig 1. Divergent synthetic pathways to (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol.

Quantitative Benchmarking Data

The following table summarizes the performance of each catalytic system based on standardized 10-mmol scale reactions.

Catalyst SystemTransformation TypeYield (%)Enantiomeric Excess (ee %)Catalyst LoadingReaction TimeScalability Profile
Ru(II)-(S,S)-TsDPEN Asymmetric Transfer Hydrogenation92%96%0.5 mol%12 hHigh (Kg scale)
Engineered KRED Biocatalytic Reduction98%>99.5%2 wt%24 hVery High (Ton scale)
Cinchona PTC Nucleophilic Trifluoromethylation81%88%5 mol%18 hModerate (g scale)

Experimental Protocols & Causality Analysis

Protocol A: Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation (ATH)

The ATH of fluoroalkyl ketones mediated by [Ru(η6-arene)((S,S)-TsDPEN)] catalysts is a highly reliable method for generating chiral trifluoromethyl carbinols ()[1].

Causality & Design Logic: The strongly electron-withdrawing -CF3​ group activates the ketone toward reduction but also alters the standard steric priorities. The sulfone group of the TsDPEN ligand dictates the spatial arrangement of the transition state[4]. By utilizing the (S,S) -enantiomer of the catalyst, the bulky thiazole ring is forced into the pseudo-equatorial position of the 6-membered pericyclic transition state. This exposes the Si-face of the ketone to the incoming hydride, strictly yielding the (S)-alcohol. The formic acid/triethylamine (5:2) azeotrope acts as both the solvent and the terminal hydride source, driving the reaction forward via the continuous liberation of CO2​ gas.

Step-by-Step Methodology:

  • Precatalyst Activation: In a Schlenk flask under argon, dissolve [RuCl2​(p-cymene)]2​ (0.25 mol%) and (S,S)-TsDPEN (0.5 mol%) in anhydrous DMF (5 mL). Heat at 80 °C for 20 minutes to generate the active 16-electron Ru-amide complex.

  • Substrate Addition: Cool the mixture to 25 °C. Add 2,2,2-trifluoro-1-(thiazol-2-yl)ethanone (10.0 mmol).

  • Hydride Transfer: Dropwise add a 5:2 azeotropic mixture of HCO2​H/Et3​N (3.0 equiv of formate).

  • Reaction: Stir at 35 °C for 12 hours. Monitor CO2​ evolution (bubbler) to track conversion.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and purify via silica gel chromatography to isolate the (S)-alcohol.

CatalyticCycle Precat Ru(II) Precatalyst [RuCl(p-cymene)(S,S-TsDPEN)] Active 16e- Ru-Amide Complex (Active Catalyst) Precat->Active Base (-HCl) Hydride 18e- Ru-Hydride Complex Active->Hydride HCO2H (Hydride Transfer) TS 6-Membered Pericyclic Transition State Hydride->TS Ketone Binding (Si-face attack) TS->Active Regeneration Product (S)-Alcohol Product TS->Product Concerted H+/H- Transfer

Fig 2. Mechanistic cycle of Ru(II)-TsDPEN catalyzed asymmetric transfer hydrogenation.

Protocol B: Engineered Ketoreductase (KRED) Biocatalysis

Biocatalysis provides a green and highly selective alternative. Commercially available ketoreductases can differentiate between standard alkyl and trifluoromethyl ketones within the same molecule, driven by the unique stereoelectronic profile of the -CF3​ group ()[2].

Causality & Design Logic: Trifluoromethyl ketones readily form dormant gem-diols (hydrates) in aqueous media. To counteract this, the reaction is buffered strictly at pH 7.0 at 30 °C to maintain a sufficient equilibrium concentration of the free ketone. The KRED enzyme transfers a hydride from NADPH to the ketone. To make this process economically viable, a Glucose Dehydrogenase (GDH) coupled system is used. GDH oxidizes inexpensive glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH, creating a self-sustaining, closed-loop cofactor recycling system[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ .

  • System Assembly: Dissolve D-glucose (15.0 mmol) and NADP+ (0.1 mmol) in the buffer. Add the engineered KRED powder (20 mg) and GDH powder (10 mg).

  • Substrate Addition: Dissolve 2,2,2-trifluoro-1-(thiazol-2-yl)ethanone (10.0 mmol) in 5 mL of DMSO (co-solvent to aid solubility) and add it to the aqueous system.

  • Incubation: Shake the biphasic mixture at 30 °C and 250 rpm for 24 hours. Maintain pH 7.0 via the dropwise addition of 1 M NaOH (neutralizing the gluconic acid byproduct).

  • Workup: Extract the mixture with MTBE (3 x 50 mL), dry over Na2​SO4​ , and concentrate to yield the chemically and optically pure (S)-alcohol.

Protocol C: Cinchona Alkaloid-Catalyzed Enantioselective Trifluoromethylation

Direct addition of a -CF3​ group to thiazole-2-carboxaldehyde utilizes the Ruppert-Prakash reagent ( TMSCF3​ ) and a chiral phase-transfer catalyst (PTC) ()[3].

Causality & Design Logic: The generation of a naked " CF3−​ " anion leads to rapid, uncontrolled racemic addition. By using a chiral quaternary ammonium fluoride salt (derived from Cinchona alkaloids), the fluoride initiates the reaction by attacking the silicon atom of TMSCF3​ . This generates a tight, chiral ion pair: [Chiral Ammonium]+[CF3​]− . At cryogenic temperatures (-78 °C), this ion pair approaches the aldehyde face-selectively, shielding one trajectory and delivering the trifluoromethyl group to yield the enantioenriched silyl ether, which is subsequently deprotected[3].

Step-by-Step Methodology:

  • Initiation: In a flame-dried flask under argon, dissolve thiazole-2-carboxaldehyde (10.0 mmol) and N-benzylquinidinium fluoride (5 mol%) in anhydrous DCM (40 mL).

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add TMSCF3​ (12.0 mmol) dropwise over 30 minutes to prevent thermal runaway and maintain the integrity of the chiral ion pair.

  • Reaction: Stir at -78 °C for 18 hours.

  • Desilylation & Workup: Quench the reaction with 1M TBAF in THF (15 mL) to cleave the TMS ether. Warm to room temperature, wash with water, extract with DCM, and purify via chromatography.

Conclusion & Scalability Recommendations

For the synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol:

  • For rapid, multi-gram laboratory synthesis: The Ru(II)-TsDPEN ATH system is the most practical. It utilizes commercially available precatalysts, requires no specialized biological handling, and provides excellent yields and ee's.

  • For pilot-plant or metric-ton manufacturing: The Engineered KRED system is vastly superior. Despite the upfront cost of enzyme screening, it operates in aqueous media, avoids heavy metals, and delivers near-perfect enantioselectivity (>99.5% ee), drastically reducing downstream purification costs.

  • The Cinchona PTC method remains a powerful tool for late-stage functionalization but is generally less scalable for early-stage building blocks due to the requirement for cryogenic temperatures and the relatively high cost of TMSCF3​ .

References

  • Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones Organic Letters (ACS Publications) URL:[Link]

  • Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology Tetrahedron: Asymmetry (Elsevier) URL:[Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups Beilstein Journal of Organic Chemistry URL:[Link]

  • Enantioselective Trifluoromethylation of Aromatic Aldehydes Catalyzed by Combinatorial Catalysts ResearchGate URL:[Link]

Sources

Comparative

Comparative Lipophilicity (LogP) Guide: (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol vs. Its Methyl Counterpart

Executive Summary In medicinal chemistry, the substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a used to modulate pharmacokinetics, metabolic stability, and target binding affinity[1]. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a used to modulate pharmacokinetics, metabolic stability, and target binding affinity[1]. This guide provides an in-depth comparative analysis of the lipophilicity (LogP) between (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol and its non-fluorinated methyl counterpart, (S)-1-(thiazol-2-yl)ethan-1-ol . By examining the structural electronics, we outline the causality behind their physicochemical differences and provide self-validating experimental protocols for accurate LogP determination.

Structural & Mechanistic Causality: The CF3 vs. CH3 Effect

The partition coefficient (LogP) measures the intrinsic lipophilicity of a compound's unionized form. Replacing the -CH3 group with a -CF3 group introduces two competing physicochemical effects:

  • Increased Hydrophobic Surface Area (Steric Effect): The -CF3 group is significantly bulkier than the -CH3 group, possessing a van der Waals volume of[1]. This increased volume disrupts the aqueous hydrogen-bond network more extensively, driving the molecule into the lipophilic octanol phase. The Hansch hydrophobicity constant ( π ) reflects this, with [1].

  • Strong Inductive Polarization (Electronic Effect): The high electronegativity of the three fluorine atoms exerts a powerful on the adjacent chiral carbon[2][3]. This polarizes the adjacent hydroxyl (-OH) group, significantly lowering its pKa (increasing acidity) and enhancing its hydrogen-bond donating (HBD) capacity[3].

While the Hansch π values predict a strict increase in LogP, the enhanced polarity of the adjacent -OH group partially offsets this by increasing the molecule's affinity for water. Consequently, the net increase in LogP is often , highlighting the importance of the local electronic environment[2].

MechanisticLogic cluster_0 Bioisosteric Replacement A -CH3 (Methyl) B -CF3 (Trifluoromethyl) A->B Fluorination C Increased Hydrophobic Volume (39.8 ų vs 25.4 ų) B->C D Strong Inductive Effect (-I Effect on adjacent C-OH) B->D E Higher Intrinsic Lipophilicity (Increased LogP) C->E F Lower pKa of adjacent -OH (Increased H-Bonding) D->F F->E Partial Offset

Mechanistic pathways showing how CF3 substitution modulates lipophilicity and pKa.

Comparative Physicochemical Profile

The following table synthesizes the quantitative differences driven by the structural substitution.

Property(S)-1-(thiazol-2-yl)ethan-1-ol (Methyl Counterpart)(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol (Trifluoromethyl)Causality / Note
Substituent -CH3-CF3Aliphatic vs. Perfluoroalkyl
Molecular Weight 129.18 g/mol 183.15 g/mol Addition of 3 Fluorine atoms
Hansch π Value +0.52+0.88CF3 intrinsically drives lipophilicity[1]
Estimated LogP ~ 0.9 - 1.1~ 1.4 - 1.7Net increase due to larger hydrophobic volume[2]
Estimated pKa (-OH) ~ 14.5~ 11.0 - 11.5Strong -I effect of CF3 increases acidity
Metabolic Stability Susceptible to oxidationHighly resistantC-F bond (485 kJ/mol) vs C-H (414 kJ/mol)[1]

Self-Validating Experimental Protocols for LogP Determination

To empirically validate the lipophilicity shift, we employ two orthogonal methodologies. Every step is designed to be self-validating to ensure data integrity.

Method A: The Shake-Flask Method (Gold Standard)

This method relies on the physical partitioning of the compound between water and n-octanol (adapted from OECD Test Guideline 107).

Step-by-Step Methodology:

  • Solvent Pre-saturation (Critical Causality): Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours, then allow them to separate. Why? Octanol and water are partially miscible. Pre-saturating prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Sample Preparation & Mass Balance Check: Dissolve exactly 1.0 mg of the analyte in 1.0 mL of the pre-saturated octanol phase. Validation: Analyze this stock solution via HPLC-UV to establish the total initial concentration ( Ctotal​ ).

  • Partitioning: In a thermostatic vessel (25.0 ± 0.1 °C), combine 0.5 mL of the spiked octanol with 0.5 mL of pre-saturated water. Shake mechanically for 1 hour. Why 25°C? Partition coefficients are highly temperature-dependent; strict thermal control prevents thermodynamic drift.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Why? To break any micro-emulsions that would cause cross-contamination of the phases, artificially lowering the apparent LogP.

  • Quantification: Carefully extract aliquots from both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases using a syringe. Analyze both via HPLC-UV.

  • Self-Validation & Calculation: Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​) must equal the initial mass within ±5%. If validated, calculate LogP:

    LogP=log10​(Caq​Coct​​)

ShakeFlask Step1 1. Solvent Pre-saturation (Octanol & Water) Step2 2. Sample Dissolution (Spike Octanol Phase) Step1->Step2 Prevents volume shift Step3 3. Equilibrium Partitioning (Shake 1h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Breaks micro-emulsions Step5 5. HPLC-UV Quantification (Analyze both phases) Step4->Step5 Step6 6. Mass Balance & LogP Calculation LogP = log(Coct / Caq) Step5->Step6 Self-validating check

Step-by-step self-validating workflow for the Shake-Flask LogP determination method.

Method B: RP-HPLC Estimation (High-Throughput)

For rapid comparative screening, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates retention time with lipophilicity (adapted from OECD Test Guideline 117).

Step-by-Step Methodology:

  • Column Selection: Use a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Why? The hydrophobic stationary phase acts as an immobilized surrogate for the octanol phase.

  • Calibration (Self-Validation): Inject a mixture of 5-6 reference compounds with known, validated LogP values (e.g., aniline, phenol, toluene). Plot log(k′) (capacity factor) against their literature LogP values to create a linear calibration curve ( R2>0.99 ).

  • Analysis: Inject the (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol and its methyl counterpart under isocratic conditions (e.g., 50% Methanol / 50% Water).

  • Data Interpretation: The CF3 compound will exhibit a longer retention time than the CH3 compound due to its stronger interaction with the C18 phase, directly confirming its higher lipophilicity. Calculate the estimated LogP using the validated calibration curve equation.

References

  • Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

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